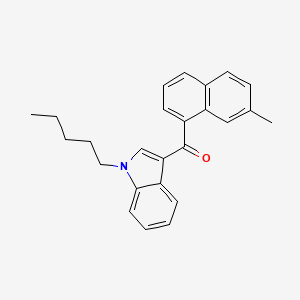

Methanone, (7-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-

Vue d'ensemble

Description

L'isomère 7-méthylnaphtyle de JWH 122 est un cannabinoïde synthétique qui présente une forte affinité pour les deux récepteurs cannabinoïdes centraux 1 (K_i = 0,69 nM) et périphériques 2 (K_i = 1,2 nM) . Il s'agit d'un isomère de position du JWH 122, qui diffère par la fixation du groupe méthyle sur le cycle naphtyle en position 7 plutôt qu'en position 4 . Ce composé est principalement utilisé à des fins médico-légales et de recherche .

Méthodes De Préparation

La synthèse de l'isomère 7-méthylnaphtyle de JWH 122 implique la réaction de l'acide 1-pentyl-1H-indole-3-carboxylique avec la 7-méthyl-1-naphtylamine dans des conditions spécifiques . La réaction se produit généralement en présence d'un agent de couplage tel que la N,N'-dicyclohexylcarbodiimide (DCC) et d'un catalyseur tel que la 4-diméthylaminopyridine (DMAP) dans un solvant organique tel que le dichlorométhane . Le produit est ensuite purifié par recristallisation ou chromatographie .

Analyse Des Réactions Chimiques

L'isomère 7-méthylnaphtyle de JWH 122 subit diverses réactions chimiques, notamment :

Applications de la recherche scientifique

L'isomère 7-méthylnaphtyle de JWH 122 est utilisé dans diverses applications de recherche scientifique, notamment :

Mécanisme d'action

L'isomère 7-méthylnaphtyle de JWH 122 exerce ses effets en se liant aux récepteurs cannabinoïdes 1 et 2, qui font partie du système endocannabinoïde . Lorsqu'il se lie, il active ces récepteurs, conduisant à diverses réponses physiologiques telles que la modulation de la libération de neurotransmetteurs, la perception de la douleur et la fonction immunitaire . La forte affinité du composé pour ces récepteurs suggère une activité agoniste puissante .

Applications De Recherche Scientifique

JWH 122 7-methylnaphthyl isomer is utilized in various scientific research applications, including:

Mécanisme D'action

JWH 122 7-methylnaphthyl isomer exerts its effects by binding to cannabinoid receptors 1 and 2, which are part of the endocannabinoid system . Upon binding, it activates these receptors, leading to various physiological responses such as modulation of neurotransmitter release, pain perception, and immune function . The compound’s high affinity for these receptors suggests potent agonistic activity .

Comparaison Avec Des Composés Similaires

L'isomère 7-méthylnaphtyle de JWH 122 est similaire à d'autres cannabinoïdes synthétiques tels que :

JWH 122 : La principale différence est la position du groupe méthyle sur le cycle naphtyle (position 7 contre

L'originalité de l'isomère 7-méthylnaphtyle de JWH 122 réside dans sa configuration structurale spécifique, qui influence son affinité de liaison et son activité aux récepteurs cannabinoïdes .

Activité Biologique

Methanone, (7-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-, commonly referred to as JWH-018, is a synthetic cannabinoid that has garnered significant attention due to its psychoactive properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Overview

- IUPAC Name : Naphthalen-1-yl-(1-pentylindol-3-yl)methanone

- Molecular Formula : C24H23NO

- Molecular Weight : 341.45 g/mol

- CAS Number : 209414-07-3

JWH-018 primarily acts as a cannabinoid receptor agonist, with a strong affinity for the CB1 receptor, which is predominantly found in the brain. This interaction leads to various physiological effects similar to those produced by natural cannabinoids like THC (tetrahydrocannabinol).

Key Findings on Mechanism:

- CB1 Receptor Activation : JWH-018 exhibits a higher binding affinity for the CB1 receptor compared to other synthetic cannabinoids, which may contribute to its potent psychoactive effects .

- Signal Transduction : Upon activation of the CB1 receptor, JWH-018 influences several intracellular pathways, including inhibition of adenylate cyclase and modulation of ion channels, leading to altered neurotransmitter release .

Biological Activity and Effects

The biological activity of JWH-018 encompasses a range of effects on both the central nervous system (CNS) and peripheral systems.

Psychoactive Effects:

- Users report effects similar to cannabis use, including euphoria, relaxation, and altered perception . However, adverse effects such as anxiety, paranoia, and hallucinations have also been documented.

Case Studies:

- Clinical Observations : A study involving patients who consumed JWH-018 reported symptoms ranging from mild euphoria to severe agitation and psychosis. Notably, some patients required medical intervention due to acute anxiety and tachycardia .

- Animal Studies : In rodent models, administration of JWH-018 resulted in increased locomotor activity and alterations in pain perception. These findings suggest potential analgesic properties alongside its psychoactive effects .

Comparative Biological Activity

The following table summarizes the comparative biological activity of JWH-018 with other synthetic cannabinoids:

| Compound Name | CB1 Binding Affinity (Ki) | Psychoactive Effects | Notable Research Findings |

|---|---|---|---|

| JWH-018 | 0.8 nM | High | Induces euphoria; associated with anxiety |

| AM-2201 | 0.6 nM | Very High | More potent than JWH-018; risk of overdose |

| HU-210 | 0.04 nM | High | Strong anti-inflammatory properties |

Safety and Toxicology

Despite its therapeutic potential, the safety profile of JWH-018 raises concerns. Reports indicate that synthetic cannabinoids can lead to unpredictable effects due to their potency and the variability in product composition.

Toxicological Studies:

Research has highlighted that JWH-018 can produce severe cardiovascular effects, including tachycardia and hypertension. Additionally, there are reports of acute kidney injury associated with its use .

Propriétés

IUPAC Name |

(7-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO/c1-3-4-7-15-26-17-23(20-10-5-6-12-24(20)26)25(27)21-11-8-9-19-14-13-18(2)16-22(19)21/h5-6,8-14,16-17H,3-4,7,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NULKGPOKWWKWBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20837618 | |

| Record name | JWH-122 7-Methylnaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20837618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824960-56-7 | |

| Record name | JWH-122 7-Methylnaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20837618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.